molecular formula C10H9IO B14427888 1-(4-Iodophenyl)-2-methylprop-2-en-1-one CAS No. 84598-15-2

1-(4-Iodophenyl)-2-methylprop-2-en-1-one

Cat. No.: B14427888
CAS No.: 84598-15-2
M. Wt: 272.08 g/mol
InChI Key: HBDWVVNDGWKCAH-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-2-methylprop-2-en-1-one is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methylprop-2-en-1-one group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodophenyl)-2-methylprop-2-en-1-one typically involves the iodination of a precursor compound, such as 4-iodoacetophenone. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the phenyl ring. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the efficient formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Iodophenyl)-2-methylprop-2-en-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Iodophenyl)-2-methylprop-2-en-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)-2-methylprop-2-en-1-one involves its interaction with specific molecular targets, leading to various biological effects. The iodine atom plays a crucial role in facilitating these interactions, often through halogen bonding or electrophilic aromatic substitution. The compound’s effects are mediated by its ability to modulate specific pathways, such as those involved in cell signaling or metabolic processes .

Comparison with Similar Compounds

    1-(4-Iodophenyl)piperidin-2-one: Shares the iodophenyl group but differs in the presence of a piperidin-2-one moiety.

    4-Iodoacetophenone: Similar structure but lacks the methylprop-2-en-1-one group.

    1-(4-Iodophenyl)pyrrole: Contains an iodophenyl group attached to a pyrrole ring

Uniqueness: This combination allows for versatile modifications and functionalizations, making it a valuable compound in various research and industrial contexts .

Properties

CAS No.

84598-15-2

Molecular Formula

C10H9IO

Molecular Weight

272.08 g/mol

IUPAC Name

1-(4-iodophenyl)-2-methylprop-2-en-1-one

InChI

InChI=1S/C10H9IO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-6H,1H2,2H3

InChI Key

HBDWVVNDGWKCAH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)C1=CC=C(C=C1)I

Origin of Product

United States

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